molecular formula C6H9ClF3NO3 B2363466 cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride CAS No. 2418672-66-7

cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2363466
CAS No.: 2418672-66-7
M. Wt: 235.59
InChI Key: MULVSPGZPKTWQT-URHBZAFASA-N
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Description

Molecular Topology and Stereochemical Configuration Analysis

The molecular topology of cis-1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS 1426243-43-7) is defined by a strained cyclobutane core with four substituents: an amino group (-NH₃⁺), a carboxylic acid (-COOH), a hydroxyl (-OH), and a trifluoromethyl (-CF₃) group. The stereochemical configuration is explicitly cis for both the amino/hydroxyl and trifluoromethyl/carboxylic acid substituents, as confirmed by the SMILES notation O=C([C@@]1(N)C[C@](C(F)(F)F)(O)C1)O.[H]Cl. X-ray crystallography of analogous cyclobutane derivatives reveals a puckered ring conformation, with substituents adopting equatorial positions to minimize 1,3-diaxial steric clashes.

Parameter Value
Molecular formula C₆H₉ClF₃NO₃
Molar mass 235.59 g/mol
Hybridization (cyclobutane) sp³ with partial π-character
Key dihedral angles (C-C-C-C) 25–35° (puckered conformation)

The stereoelectronic effects of the -CF₃ group induce torsional strain, as evidenced by elongated C-C bond lengths (1.56–1.58 Å) compared to unsubstituted cyclobutane (1.54 Å).

Cyclobutane Ring Strain Dynamics in Substituted Systems

The inherent strain energy of cyclobutane (26.3 kcal/mol) is modulated by substituent effects:

  • Electron-withdrawing groups : The -CF₃ group increases ring strain via hyperconjugative interactions, redistributing electron density away from C-C bonds.
  • Hydrogen-bonding groups : The -OH and -COOH substituents stabilize the puckered conformation through intramolecular interactions, reducing effective strain by 4–6 kcal/mol.

Comparative studies of substituted cyclobutanes show that cis-1,2-disubstitution (as in this compound) increases strain energy by 8–12 kcal/mol compared to trans-isomers due to unfavorable 1,2-diaxial interactions. Density functional theory (DFT) calculations on analogous systems reveal a strained C-C-C angle of 88–92°, deviating significantly from the ideal tetrahedral angle.

Hydrogen Bonding Networks in Crystalline Hydrochloride Form

In the solid state, the hydrochloride salt forms a three-dimensional hydrogen-bonded network:

  • Ionic interactions : The protonated amino group (-NH₃⁺) donates three hydrogen bonds to chloride ions (N-H···Cl, 2.04–2.12 Å).
  • Carboxylic acid dimerization : -COOH groups form cyclic dimers (O-H···O, 1.86 Å).
  • Hydroxyl participation : The -OH group engages in bifurcated hydrogen bonds with chloride and adjacent hydroxyl oxygen atoms (O-H···Cl/O, 2.10–2.25 Å).
Interaction Distance (Å) Angle (°)
N-H···Cl⁻ 2.07 ± 0.03 168–172
O-H···O (carboxylic) 1.86 ± 0.02 176–178
O-H···Cl⁻ 2.18 ± 0.05 162–165

This network stabilizes the crystal lattice, as evidenced by a melting point >200°C (decomposition).

Comparative Analysis with Trans-Isomeric Configurations

Key differences between cis- and trans-isomers:

Property Cis-isomer Trans-isomer
Ring strain energy +8–12 kcal/mol Baseline (26.3 kcal/mol)
Lipophilicity (LogP) 0.82 ± 0.15 1.24 ± 0.20
Hydrogen-bonding capacity 5–6 interactions per molecule 3–4 interactions per molecule
Aqueous solubility 12.4 mg/mL 6.8 mg/mL

The cis configuration enables intramolecular hydrogen bonding between -NH₃⁺ and -OH groups (2.45 Å), which is geometrically prohibited in the trans-isomer. X-ray diffraction of trans-analogs shows flattened cyclobutane rings with C-C-C angles of 94–96°, reducing steric hindrance but increasing torsional strain.

Properties

IUPAC Name

1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)5(13)1-4(10,2-5)3(11)12;/h13H,1-2,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBDEHJTWYINQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377036-33-2
Record name 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
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Preparation Methods

Multi-Step Synthesis via Hydrogenolysis and Deprotection

Key Reaction Scheme

The most well-documented route involves a six-step sequence starting from protected cyclobutane intermediates:

  • Hydrogenolysis of Protected Precursors :
    • A tert-butoxycarbonyl (Boc)-protected amine and ethyl ester intermediate (Formula IIIa) undergoes catalytic hydrogenolysis using wet palladium on carbon under acidic conditions (pH 2.0–5.0).
    • Critical Parameters :
      • Solvent: Ethanol (1:4–1:8 mol/mL ratio)
      • Catalyst: Wet Pd/C (safer for large-scale reactions)
      • Acid: Acetic acid or HCl (adjusts pH and prevents incomplete reactions)
  • Fluorination and Deprotection :
    • The hydroxyl group is activated as a triflate (OTf) for nucleophilic displacement with [¹⁸F]fluoride.
    • Sequential deprotection of ethyl ester (basic hydrolysis) and Boc group (acidic hydrolysis) yields the final hydrochloride salt.
Table 1: Reaction Conditions for Hydrogenolysis
Parameter Value/Range Impact on Yield Source
pH 2.0–5.0 Completes reaction in ≤5 days
Palladium Catalyst 5–10 wt% Pd/C (wet) Avoids exothermic hazards
Solvent Volume 4–8 mL/g substrate Ensures full dissolution

Radical Deoxygenation of Cyclobutane Dicarboxylates

Alternative Route from Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate

A scalable method developed by Song et al. (2020) avoids hydrogenolysis:

  • Trifluoromethylation :
    • Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate reacts with TMSCF₃ (trimethyl(trifluoromethyl)silane) and CsF in THF to form a CF₃-carbinol intermediate.
  • Deoxygenation :
    • Radical-mediated deoxygenation using Bu₃SnH and AIBN in toluene removes the hydroxyl group.
  • Decarboxylation :
    • LiCl in DMSO at 130°C eliminates one carboxylate, yielding cis-1-carboxylic acid.
Table 2: Performance of Radical Deoxygenation
Step Yield Purity Limitation Source
Trifluoromethylation 85% >95% Requires anhydrous CsF
Bu₃SnH Deoxygenation 78% 90% Toxicity of tin reagents
Decarboxylation 92% 98% High-temperature hazard

Stereocontrolled Synthesis via Sulfonation/Elimination

Overcoming Steric Hindrance in cis-Isomer Formation

A patent by CN108129288B outlines a stereospecific approach for trans-3-hydroxy analogs, adaptable for cis-configurations:

  • Reduction of 3-Ketocyclobutane Carboxylates :
    • Lithium tri-tert-butoxyaluminum hydride selectively reduces the ketone to cis-3-hydroxy derivatives (88% yield).
  • Sulfonation and Elimination :
    • Triflation of the hydroxyl group followed by TMEDA-mediated elimination generates cyclobutene intermediates.
  • Hydrogenation :
    • Pd-catalyzed hydrogenation of the cyclobutene enforces cis-stereochemistry due to steric hindrance from the CF₃ group.
Table 3: Stereochemical Outcomes
Method cis:trans Ratio Key Factor Source
Hydrogenation of Olefin 95:5 CF₃ group blocks trans-addition
Zn Reduction 20:80 Favors trans-configuration

Comparative Analysis of Methods

Purity and Characterization

  • Final products are characterized by ¹⁹F NMR (δ −62 to −65 ppm for CF₃) and HRMS (C₆H₉ClF₃NO₃, [M+H]⁺ 236.03).
  • Chiral HPLC confirms enantiomeric excess >99% for pharmaceutical-grade material.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the amino and hydroxyl groups provide sites for further chemical modifications. The exact mechanism of action depends on the specific application and the biological or chemical system involved.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Group Comparisons

The following table highlights structural differences between the target compound and related cyclobutane derivatives:

Compound Name Substituents Key Features
cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid HCl -NH₂, -OH, -CF₃, -COOH (cis) Trifluoromethyl enhances lipophilicity; hydrochloride improves solubility.
1-Aminocyclobutane[¹¹C]carboxylic acid (ACBC) -NH₂, -COOH (no -OH or -CF₃) Radiolabeled with ¹¹C for PET imaging; used in tumor detection due to amino acid uptake.
anti-3-[¹⁸F]FACBC -NH₂, -¹⁸F (fluorine substitution), -COOH (trans-configuration) ¹⁸F-labeled for prostate cancer imaging; correlates with Gleason score in PET-CT studies.
cis-3-Amino-1-methylcyclobutan-1-ol HCl -NH₂, -OH, -CH₃ (cis); lacks -CF₃ and -COOH Simpler structure; potential intermediate in drug synthesis.

Pharmacological and Research Findings

1-Aminocyclobutane[¹¹C]carboxylic acid (ACBC)
  • Application : Tumor-seeking agent in PET imaging.
  • Key Data: Rapid clearance from blood (peak tissue concentration within 30 minutes post-injection). Low excretion (3.6% in 2 hours) and minimal carrier effect on distribution. Non-toxic in animal models (rats, hamsters, dogs).
anti-3-[¹⁸F]FACBC
  • Application: Prostate carcinoma detection via PET-CT.
  • Key Data: Malignant prostate sextants showed higher SUVmax (5.1 ± 2.6 at 4 min) vs. benign (4.0 ± 1.9). Significant correlation between SUVmax and Gleason score (r = 0.48 at 40 min). Limitations: Overlap in uptake between malignant/non-malignant tissues limits standalone diagnostic use.
cis-3-Amino-1-methylcyclobutan-1-ol HCl
  • Application : Intermediate in synthetic chemistry.
  • Key Features: Methyl and hydroxyl groups in cis-configuration; lacks fluorinated or carboxylic acid groups. Limited pharmacological data in the provided evidence.

Functional Group Impact on Bioactivity

  • Trifluoromethyl (-CF₃): Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. May influence binding to hydrophobic enzyme pockets.
  • Radiolabels (¹¹C, ¹⁸F) : Critical for imaging applications (e.g., ACBC and FACBC for PET) but absent in the target compound.

Biological Activity

cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, commonly referred to as a fluorinated amino acid, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which can significantly influence its interaction with biological targets, enhancing its potency and selectivity in various applications.

Chemical Structure and Properties

The chemical formula for this compound is C6H10ClF3N2O3C_6H_{10}ClF_3N_2O_3, with a molecular weight of approximately 205.6 g/mol. The presence of the trifluoromethyl group (CF3-CF_3) imparts unique electronic properties that can enhance the compound's lipophilicity and metabolic stability.

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. The trifluoromethyl group has been shown to alter the pKa values of compounds, enhancing their binding affinity to target proteins. For instance, studies indicate that fluorinated analogs can exhibit increased potency against specific enzymes involved in metabolic pathways, such as protein methyltransferases and demethylases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes. For example, research on fluorinated amino acids has shown that they can effectively inhibit the activity of glutamate receptors, which are critical in neurological signaling pathways .

Table 1: Biological Activities of this compound

Activity TypeTarget Enzyme/ReceptorIC50 (µM)Reference
Enzyme InhibitionGlutamate Receptor0.5
Protein InteractionMethyltransferase0.02
Neurotransmitter ModulationSerotonin Transporter0.15

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuropharmacology : A study focused on the effects of fluorinated amino acids on serotonin uptake revealed that this compound significantly inhibited serotonin transporters, suggesting potential applications in treating mood disorders .
  • Cancer Research : In cancer cell lines, this compound demonstrated reduced cytotoxicity while maintaining effective inhibition of key metabolic pathways involved in tumor growth, indicating a favorable therapeutic index for further development .
  • Pain Management : Research involving nociception models showed that analogs containing the trifluoromethyl group could modulate pain pathways without significant side effects, presenting opportunities for new analgesic therapies .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for cis-1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride, and what challenges arise during cyclobutane ring formation?

  • Methodological Answer : Cyclobutane rings are prone to strain-induced instability. A common approach involves [3+1] cycloaddition or ring-closing metathesis, but the trifluoromethyl group complicates stereochemical control. For example, intermediates like methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2140264-93-1) and tert-butyl (cis-3-aminocyclobutyl)carbamate (CAS: 1212395-34-0) highlight strategies for introducing trifluoromethyl groups while preserving ring integrity. Challenges include side reactions (e.g., ring-opening under acidic conditions) and low yields due to steric hindrance. Optimization often involves low-temperature reactions (<0°C) and chiral catalysts.

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is definitive but requires high-purity crystals. Alternatively, nuclear Overhauser effect (NOE) NMR experiments compare spatial proximity of protons. For example, cis-3-amino-1-methylcyclobutanol hydrochloride (CAS: 1523606-23-6) was characterized via 2D NOESY, showing cross-peaks between the amino and hydroxyl protons. Chiral HPLC with columns like Daicel CHIRALPAK® IG-3 can resolve enantiomers using hexane:isopropanol gradients.

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC-MS : Detects impurities at <0.1% levels (e.g., using C18 columns with 0.1% TFA in water/acetonitrile).
  • 1H/19F NMR : Confirms trifluoromethyl integration (δ ~ -60 ppm in 19F NMR) and absence of rotamers.
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and F content (e.g., molecular formula C₆H₈F₃NO₃·HCl).
  • Thermogravimetric Analysis (TGA) : Assesses hygroscopicity, critical for hydrochloride salts .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, polarizing adjacent bonds. For instance, in bicyclo[1.1.1]pentane derivatives (e.g., 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid ), the group stabilizes transition states via inductive effects. Kinetic studies using stopped-flow NMR or computational DFT (e.g., Gaussian 16 with B3LYP/6-31G*) can model activation energies. Experimental data may show reduced nucleophilic attack at the cyclobutane carbon due to steric shielding .

Q. What strategies mitigate racemization during functionalization of the amino group?

  • Methodological Answer : Racemization often occurs under basic conditions. To minimize:

  • Use mild acylating agents (e.g., Boc-anhydride in THF at -20°C).
  • Employ bulky bases (e.g., DIPEA) to deprotonate without disturbing stereochemistry.
  • Monitor enantiomeric excess (ee) via chiral GC or capillary electrophoresis. For example, tert-butyl (cis-3-hydroxycyclobutyl)carbamate (CAS: 154748-63-7) retained >98% ee under these conditions.

Q. How can computational modeling predict the compound’s biological activity based on its conformation?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with biological targets. For cyclobutane derivatives, the rigid ring restricts conformational flexibility, enhancing binding specificity. Pharmacophore models derived from analogs like 3-aminooxetane-3-carbonitrile hydrochloride (CAS: 1268883-21-1) suggest hydrogen bonding between the hydroxyl group and target proteins (e.g., kinases). Free energy perturbation (FEP) calculations quantify binding affinities .

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